molecular formula C10H9IO4 B008751 Dimethyl 3-iodophthalate CAS No. 102928-38-1

Dimethyl 3-iodophthalate

Cat. No.: B008751
CAS No.: 102928-38-1
M. Wt: 320.08 g/mol
InChI Key: ULNMLTNBMOVVPA-UHFFFAOYSA-N
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Description

Dimethyl 3-iodophthalate is an organic compound with the molecular formula C10H9IO4. It is a white crystalline solid commonly used in organic synthesis and pharmaceutical research. The compound is known for its versatility and wide range of applications in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-iodophthalate can be synthesized through the iodination of dimethyl phthalate. The process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the phthalate ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-iodophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent and catalyst.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phthalates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Dimethyl 3-iodophthalate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which dimethyl 3-iodophthalate exerts its effects involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with molecular targets and pathways, depending on their specific structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and derivative formed .

Comparison with Similar Compounds

    Dimethyl phthalate: A related compound with similar chemical structure but without the iodine atom.

    Dimethyl 4-iodophthalate: Another iodinated phthalate with the iodine atom in a different position on the ring.

Uniqueness: Dimethyl 3-iodophthalate is unique due to the presence of the iodine atom at the 3-position on the phthalate ring, which imparts distinct chemical properties and reactivity compared to other phthalates. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

dimethyl 3-iodobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNMLTNBMOVVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368107
Record name DIMETHYL 3-IODOPHTHALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102928-38-1
Record name DIMETHYL 3-IODOPHTHALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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